

Application Notes: Synthesis and Characterization of Formosulfathiazole

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Compound of Interest

Compound Name: **Formosulfathiazole**

Cat. No.: **B576889**

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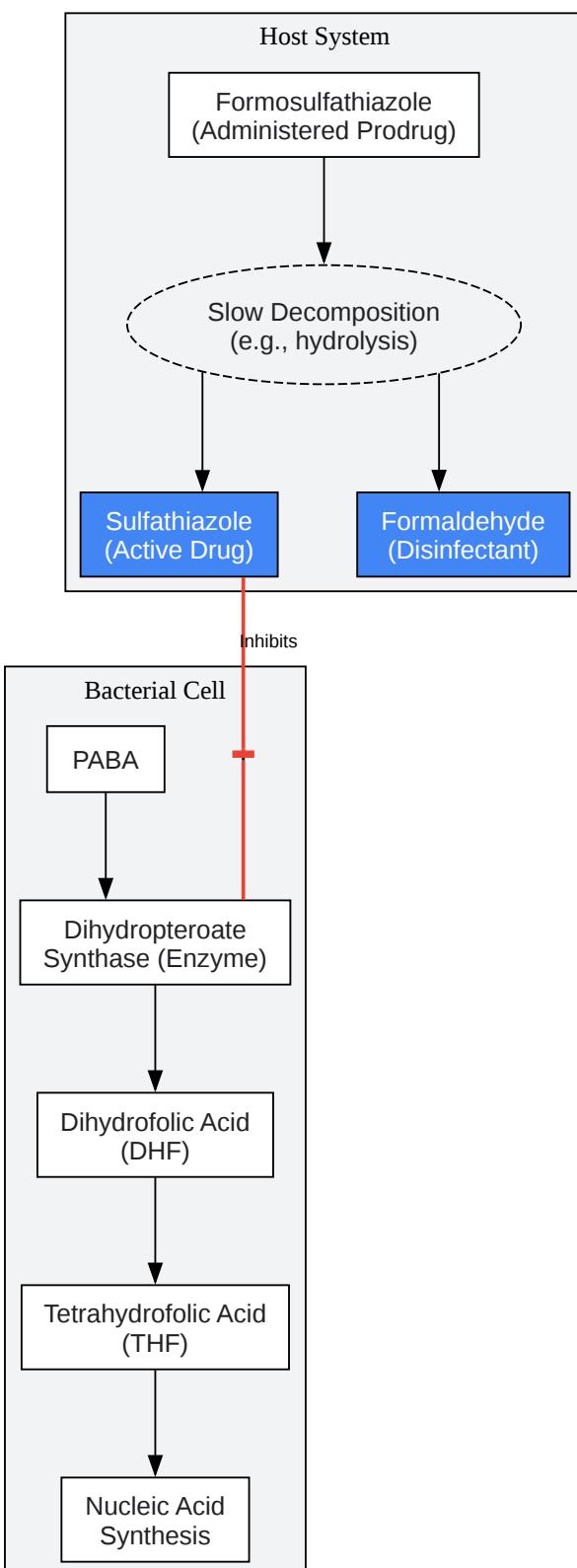
For Researchers, Scientists, and Drug Development Professionals

Abstract

Formosulfathiazole (FSTz) is a veterinary antibacterial agent synthesized through the condensation of sulfathiazole and formaldehyde.^{[1][2]} Initially believed to be an undefined polymer, recent structural analysis has revealed it to be a well-defined cyclodimeric condensation product.^{[1][3][4]} It functions as a prodrug, gradually releasing its active components—sulfathiazole and formaldehyde—to exert a dual therapeutic action.^{[1][2]} Sulfathiazole acts as a bacteriostatic agent by inhibiting folic acid synthesis in susceptible microorganisms, while formaldehyde provides a local disinfectant effect.^[1] This document provides detailed protocols for the synthesis of **formosulfathiazole**, presents key quantitative data in a structured format, and illustrates the relevant chemical pathways and workflows.

Mechanism of Action

Formosulfathiazole's therapeutic effect is realized after administration, where it slowly decomposes under physiological conditions to release its parent compounds. The primary antibacterial activity stems from sulfathiazole, which is a structural analog of para-aminobenzoic acid (PABA). Sulfathiazole competitively inhibits the bacterial enzyme dihydropteroate synthase. This inhibition blocks the synthesis of dihydrofolic acid, a crucial precursor for tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and amino acids in bacteria. This disruption of the folic acid pathway results in a bacteriostatic effect, halting bacterial growth and replication.^[1]

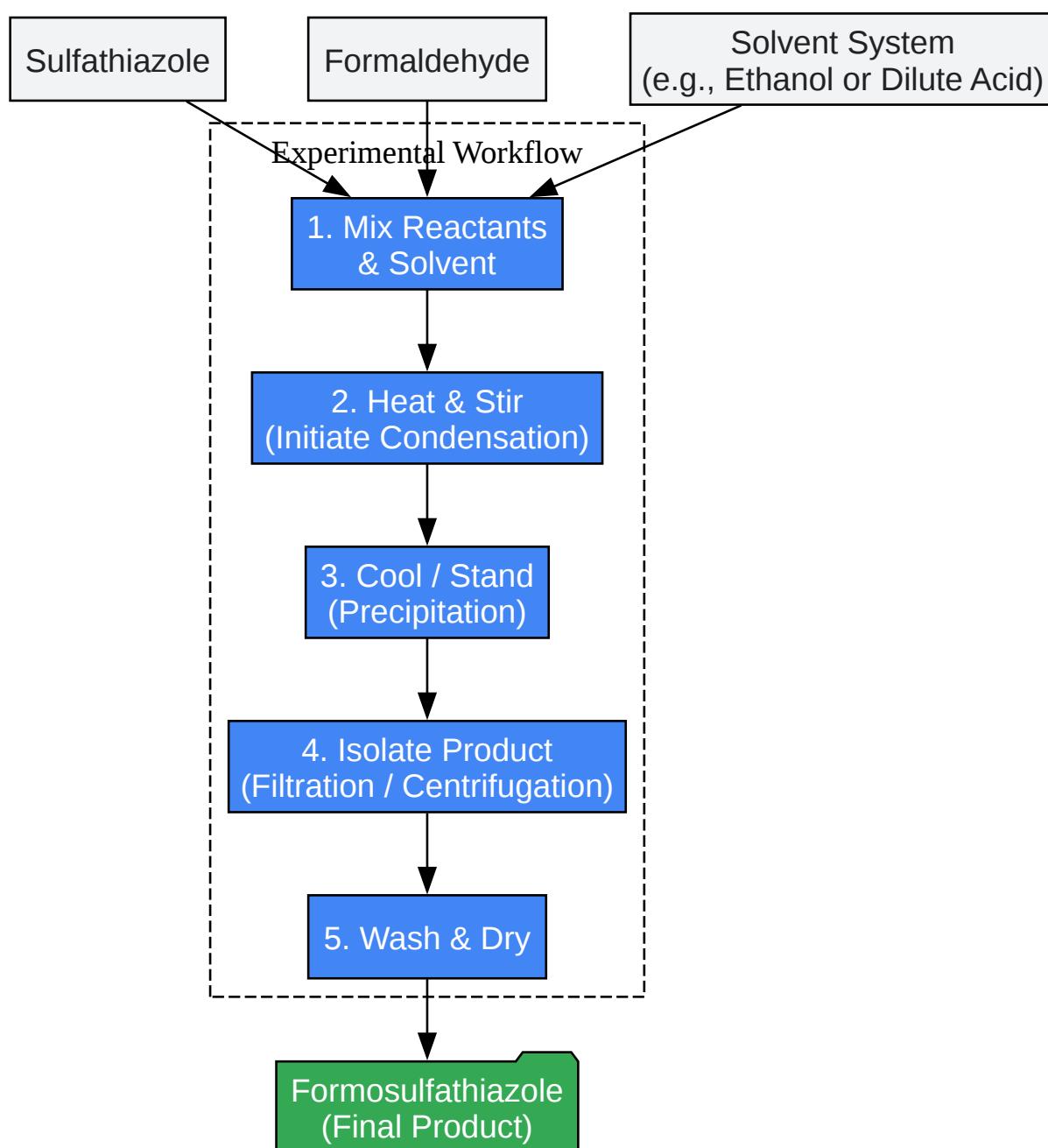


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Figure 1: Mechanism of **Formosulfathiazole** as a prodrug.

Synthesis of Formosulfathiazole

The synthesis of **formosulfathiazole** is achieved via a condensation reaction between sulfathiazole and formaldehyde. The reaction likely proceeds through the formation of a hemiaminal intermediate, which then evolves to an unstable imine. This intermediate undergoes a head-to-tail dimerization to yield the final cyclodimeric product, which precipitates from the reaction mixture as a tetrahydrate.^[1]



[Click to download full resolution via product page](#)**Figure 2:** General workflow for **Formosulfathiazole** synthesis.

Experimental Protocols

Two distinct methods for the synthesis are detailed below, based on the original procedures reported by Hartmann et al.^[5]

Protocol 1: Synthesis in Ethanolic Solution

- Preparation: Suspend 25 parts by weight of sulfathiazole in 250 parts by volume of 95% ethyl alcohol in a suitable reaction vessel.
- Reagent Addition: In a separate beaker, prepare a mixture of 15 parts by volume of 40% aqueous formaldehyde solution and 100 parts by volume of 95% ethyl alcohol. Warm this mixture to 75°C.
- Reaction: While stirring the sulfathiazole suspension, add the warmed formaldehyde-alcohol mixture. The resulting solution will initially be clear.
- Precipitation: The condensation product will begin to separate out of the solution shortly after mixing. Allow the reaction mixture to stand for 24 hours to ensure complete precipitation.
- Isolation: Collect the precipitate using a Büchner funnel.
- Purification: Wash the collected solid with ethyl alcohol.
- Drying: Dry the purified product and pulverize to obtain a fine powder.

Protocol 2: Synthesis in Acidic Aqueous Solution

- Preparation: Dissolve 50 parts by weight of sulfathiazole in 500 parts by volume of approximately 1N hydrochloric acid.
- Reaction: While stirring the solution energetically, add 24 parts by volume of 40% aqueous formaldehyde solution dropwise. The reaction product will precipitate immediately as a very fine solid.

- Isolation: Separate the product from the reaction mixture, for example, by centrifugation.
- Purification: Wash the isolated product thoroughly with water to remove any residual acid.
- Drying: Dry the final product at 60°C.

Quantitative Data Summary

The following tables summarize the key parameters for the synthesis protocols and the physicochemical properties of the final product.

Table 1: Synthesis Protocol Parameters and Results

Parameter	Protocol 1 (Ethanolic)	Protocol 2 (Aqueous HCl)
Sulfathiazole (parts by weight)	25	50
40% Formaldehyde (parts by vol.)	15	24
Reaction Medium	95% Ethyl Alcohol	~1N Hydrochloric Acid
Temperature	75°C (initial)	Room Temperature
Reaction Time	24 hours (standing)	Immediate
Reported Yield (parts by weight)	27 - 28	56
Melting Point (with decomp.)	266°C	Not Specified

Data sourced from Hartmann et al. (1950).[\[5\]](#)

Table 2: Physicochemical Properties of **Formosulfathiazole**

Property	Value
Appearance	White solid[3]
Structure	Cyclodimeric condensation product, exists as a tetrahydrate (FSTz·4H ₂ O)[1][3]
Melting Point	265-270°C (with decomposition)[1][3]
Solubility	Insoluble in most common solvents; soluble in Dimethylsulfoxide (DMSO)[1]

Data sourced from recent structural analyses.[1][3]

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